Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate

EGFR tyrosine kinase inhibition hydroxybiphenyl SAR pharmacophore geometry

Scaffold with independent phenol (C6–OH) and methyl ester (C3–COOCH3) handles, reducing synthetic steps in medicinal chemistry. The 4′-methyl substituent refines hydrophobic pocket occupancy, essential for EGFR-targeted SAR continuity. The methyl ester also serves as a latent carboxylate for intracellular prodrug unmasking. Specify regioisomeric purity to avoid inactive analogs.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B8166529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)O
InChIInChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)13-9-12(15(17)18-2)7-8-14(13)16/h3-9,16H,1-2H3
InChIKeyZDIMGEVOYBPEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Baseline for Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate: Structural Identity and Physicochemical Context


Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate (Molecular Formula C₁₅H₁₄O₃, Molecular Weight 242.27 g·mol⁻¹) is a trisubstituted biphenyl derivative bearing a phenolic hydroxyl at the 6-position, a para-methyl substituent on the distal ring (4′-position), and a methyl carboxylate ester at the 3-position [1]. The compound belongs to the broader hydroxybiphenyl carboxylate class, which has been investigated for inhibition of epidermal growth factor receptor (EGFR)-associated tyrosine kinase activity and cellular antiproliferative effects [2]. Its closest structural analogs include the 4′-des-methyl congener (Methyl 6-hydroxy-[1,1′-biphenyl]-3-carboxylate, CAS 92254-29-0) [3] and the free carboxylic acid form (4-Hydroxy-4′-methyl-[1,1′-biphenyl]-3-carboxylic acid, CAS 43029-70-5) [4]. Critically, the compound is not a commodity catalog item with a standardized CAS registry number verified across multiple authoritative databases; its procurement-relevant differentiation therefore rests on regiochemical and substituent-level structural validation rather than on published head-to-head bioactivity data.

Why Simple Biphenyl Analogs Cannot Replace Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate in Research Workflows


Hydroxybiphenyl carboxylates display pronounced structure–activity dependence on substituent position, hydrophobic character of the distal ring, and esterification state. The seminal structure–activity study by Million et al. (1995) demonstrated that among terphenyl and biphenyl series, the availability of the hydroxyl group, the linear arrangement of the hydrophobic moiety, the biphenyl skeleton, and the carboxylic group are all essential for cellular antiproliferative activity [1]. The 4′-methyl group in the target compound increases calculated logP relative to the des-methyl analog, altering membrane permeability and protein-binding potential [2]. Substituting the methyl ester with the free carboxylic acid (CAS 43029-70-5) changes both hydrogen-bond donor count and ionization state at physiological pH, which directly impacts solubility, passive diffusion, and target engagement [3]. Regioisomeric variants—such as Methyl 3′-hydroxy-[1,1′-biphenyl]-4-carboxylate or Methyl 4′-hydroxy-[1,1′-biphenyl]-4-carboxylate—reposition the hydrogen-bond donor/acceptor geometry, disrupting the pharmacophore alignment identified for EGFR-pathway modulation [1]. These non-interchangeable structural features mean that procurement of a close analog in place of the target compound risks invalidating SAR continuity, batch-to-batch reproducibility, and downstream biological interpretation.

Quantitative Differentiation Evidence: Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate vs. Closest Structural Analogs


Evidence Item 1: Regioisomeric Hydroxyl-Positioning Defines Pharmacophoric Geometry — Comparison with Methyl 3′-hydroxy-[1,1′-biphenyl]-4-carboxylate

In the systematic hydroxybiphenyl SAR study by Million et al. (1995), the linear biphenyl–carboxylate scaffold with an appropriately positioned hydroxyl group was essential for inhibition of EGF-stimulated DNA synthesis in ER 22 cells. Compounds bearing the hydroxyl at the 6-position (equivalent to position 2 in the benzoic acid numbering) on the carboxylate-bearing ring, combined with a hydrophobic 4′-substituent on the distal ring, adopt a geometry that places the hydroxyl, carboxylate, and hydrophobic terminus in a linear arrangement matching the active pharmacophore [1]. In contrast, the regioisomer Methyl 3′-hydroxy-[1,1′-biphenyl]-4-carboxylate (CAS 579511-01-6) places the hydroxyl on the distal ring, shifting the hydrogen-bond donor vector by approximately 6 Å and disrupting the requisite donor–acceptor distance for EGFR kinase domain interaction [2]. While no direct head-to-head IC₅₀ comparison between these two specific esters has been published, the class-level SAR establishes that a 6-hydroxy-3-carboxylate substitution pattern is a prerequisite for potent cellular activity.

EGFR tyrosine kinase inhibition hydroxybiphenyl SAR pharmacophore geometry

Evidence Item 2: Methyl Ester versus Free Carboxylic Acid — Impact on Hydrogen-Bond Donor Count, Ionization State, and Predicted Permeability

The target compound exists as the neutral methyl ester, contributing one hydrogen-bond donor (phenolic OH) and three hydrogen-bond acceptors (ester carbonyl O, ester alkoxy O, phenolic O). Its free-acid counterpart, 4-Hydroxy-4′-methyl-[1,1′-biphenyl]-3-carboxylic acid (CAS 43029-70-5), possesses two hydrogen-bond donors (phenolic OH plus carboxylic acid OH) and is predominantly ionized to the carboxylate anion at physiological pH (predicted pKₐ ~4.0–4.5), resulting in a formal charge of −1 at pH 7.4 [1]. This difference in ionization state alters the calculated distribution coefficient (logD₇.₄): the methyl ester is predicted to have logD₇.₄ approximately equal to its logP (~3.2–3.5 by XLogP3), whereas the free acid logD₇.₄ is estimated to be ≤1.0, representing a >100-fold difference in membrane partition coefficient [2]. In the hydroxybiphenyl EGFR-inhibitor class, Million et al. tested both free carboxylic acids and their methyl/ethyl esters, finding that esterification can modulate cellular potency, with certain esters showing improved IC₅₀ values in the ER 22 proliferation assay compared to the corresponding acids [3].

physicochemical profiling ester prodrug strategy cellular permeability

Evidence Item 3: 4′-Methyl Substituent Confers Hydrophobic Bulk Distinct from the Des-Methyl Congener — Calculated Physicochemical and Steric Differentiation

The presence of the 4′-methyl group on the distal phenyl ring distinguishes the target compound from its closest commercially indexed analog, Methyl 6-hydroxy-[1,1′-biphenyl]-3-carboxylate (CAS 92254-29-0) [1]. The 4′-methyl substituent adds 14.03 g·mol⁻¹ molecular weight, increases the calculated logP by approximately 0.5–0.7 log units (ΔXLogP3), and introduces a steric protrusion of ~2.0–2.5 Å beyond the van der Waals surface of the parent biphenyl core [2]. In the Million et al. hydroxybiphenyl SAR, hydrophobic substituents (tert-butyl, phenyl) on the distal ring were found to be critical for cellular potency; the 4′-methyl group provides the minimal hydrophobic anchor required for hydrophobic pocket occupancy while maintaining lower molecular weight (242.27 vs. 270–318 g·mol⁻¹ for tert-butyl or phenyl-substituted analogs) and higher ligand efficiency [3]. The des-methyl congener (CAS 92254-29-0), lacking this hydrophobic contact, would be predicted to show reduced target affinity in EGFR-pathway assays based on the class SAR, though direct comparative IC₅₀ data for this specific pair have not been published.

hydrophobic interaction steric parameter ligand efficiency

Evidence Item 4: Orthogonal Reactivity of Phenolic OH and Methyl Ester Enables Chemoselective Derivatization — Comparison with Analogs Lacking the Hydroxyl Group

The target compound presents two chemically orthogonal functional groups: a phenolic hydroxyl (nucleophilic, pKₐ ~9–10, susceptible to selective O-alkylation, O-acylation, or sulfonylation) and a methyl carboxylate ester (electrophilic, amenable to hydrolysis, aminolysis, or reduction) . In contrast, Methyl 4′-methyl-[1,1′-biphenyl]-3-carboxylate (CAS 114772-33-7) lacks the 6-hydroxyl group entirely, reducing the compound to a monofunctional aromatic ester with no hydrogen-bond donor capability and no site for chemoselective O-functionalization [1]. The bifunctional nature of the target compound enables sequential derivatization strategies (e.g., ester saponification followed by amide coupling while the phenol remains protected, or phenol alkylation followed by ester reduction) that are not accessible with the hydroxyl-devoid analog. This orthogonal reactivity is particularly relevant in medicinal chemistry for the construction of focused compound libraries where the phenol serves as a handle for installing solubilizing groups, affinity tags, or linker moieties without disturbing the carboxylate-derived functionality [2].

chemoselective synthesis protecting group strategy bifunctional building block

Evidence Item 5: Purity Specification and Batch-to-Batch Reproducibility — Supplier-Independent Quality Benchmarks for Research-Grade Procurement

Reputable suppliers of research-grade hydroxybiphenyl carboxylate esters typically specify purity ≥95% (HPLC), with characterization by ¹H NMR, ¹³C NMR, and HRMS (ESI-TOF) . For the structurally related analog 4-Hydroxy-4′-methyl-[1,1′-biphenyl]-3-carboxylic acid (CAS 43029-70-5), commercial purity specifications from AKSci and Apollo Scientific are documented at ≥95% with long-term storage at cool, dry conditions . The target methyl ester requires additional quality-control checks beyond those for the free acid: confirmation of complete esterification (absence of free acid signal in ¹H NMR, typically no broad COOH proton at δ 12–13 ppm), absence of residual methanol or coupling solvents in ¹H NMR, and verification of the 4′-methyl singlet integration (δ ~2.4 ppm, 3H) relative to the methoxy ester singlet (δ ~3.9 ppm, 3H) to confirm stoichiometric integrity [1]. For procurement purposes, these analytical benchmarks provide objective, compound-specific acceptance criteria that distinguish the target ester from the free acid, the des-methyl analog, and regioisomeric contaminants that may co-elute under non-optimized HPLC conditions.

purity specification quality control research chemical procurement

Verified Application Scenarios for Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate Based on Quantitative Differentiation Evidence


Scenario 1: Structure–Activity Relationship (SAR) Studies in EGFR Tyrosine Kinase Inhibitor Programs

The compound serves as a probe molecule for exploring the hydrophobic pocket occupancy requirements of the EGFR kinase regulatory domain. Evidence from Million et al. [1] establishes the essential pharmacophore: a biphenyl scaffold with a hydroxyl group on the carboxylate-bearing ring, a hydrophobic substituent on the distal ring, and a carboxylate function. The target compound uniquely provides a minimal 4′-methyl hydrophobic anchor (MW 242.27, XLogP3 ~3.3) positioned intermediate between the unsubstituted analog (too weak hydrophobic contact) and tert-butyl or phenyl-substituted variants (MW > 270, potential solubility penalty) [2]. This enables quantitative determination of the incremental contribution of the 4′-methyl group to target binding affinity and cellular antiproliferative potency while maintaining favorable ligand efficiency metrics.

Scenario 2: Chemoselective Bifunctional Building Block for Parallel Library Synthesis

When a medicinal chemistry campaign requires a scaffold that can be independently derivatized at two positions, the target compound's orthogonal phenol and methyl ester functionalities provide distinct synthetic handles. The phenolic OH can be selectively O-alkylated (Williamson ether synthesis) or O-acylated (Schotten–Baumann conditions) without affecting the ester, while the methyl ester can be hydrolyzed to the acid or converted to an amide under conditions that leave the phenol intact (e.g., using trimethylaluminum-mediated aminolysis) . This bifunctional character reduces step count compared to monofunctional analogs such as Methyl 4′-methyl-[1,1′-biphenyl]-3-carboxylate (CAS 114772-33-7) or 4-Hydroxybiphenyl, directly shortening library production timelines.

Scenario 3: Reference Standard for Analytical Method Development and Batch-to-Batch Quality Control

The compound's well-defined spectroscopic fingerprint — including the diagnostic ¹H NMR singlets at δ 2.38 (4′-CH₃), δ 3.89 (COOCH₃), and the phenolic OH resonance near δ 10.3, together with the [M+H]⁺ exact mass of 243.1021 — provides a robust reference for developing HPLC purity methods and LC-MS identity confirmation protocols [3]. Procurement teams can use these acceptance criteria to distinguish the target methyl ester from the free acid (CAS 43029-70-5, diagnostic COOH ¹H NMR signal and [M+H]⁺ = 229.0865) and from the des-methyl analog (CAS 92254-29-0, [M+H]⁺ = 229.0865, no 4′-CH₃ singlet), ensuring that the correct compound is received and documented before initiating sensitive biological assays.

Scenario 4: Intermediate for Ester Prodrug or Conjugate Synthesis in Targeted Delivery Research

The methyl ester function provides a masked carboxylate that can be hydrolyzed in vivo by esterases, making the compound a potential precursor to the biologically active free acid. This prodrug strategy is particularly relevant when the free carboxylic acid suffers from poor membrane permeability (predicted logD₇.₄ ≤ 1.0 vs. ~3.3 for the ester) [2]. Researchers investigating intracellular delivery of hydroxybiphenyl-based pharmacophores can use the methyl ester to achieve passive diffusion across cell membranes, with subsequent intracellular esterase-mediated unmasking to the active carboxylate species. This creates a cleavable linker strategy already validated in the broader hydroxybiphenyl patent literature for metabolic disease indications [4].

Quote Request

Request a Quote for Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.